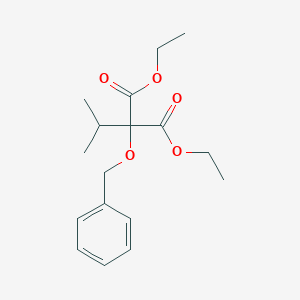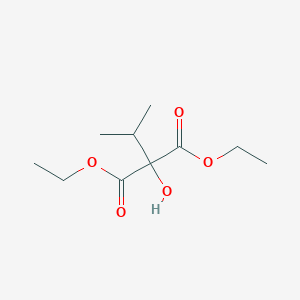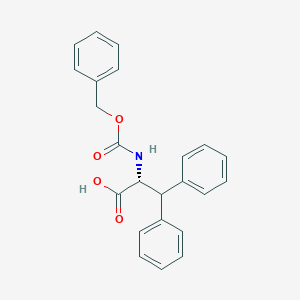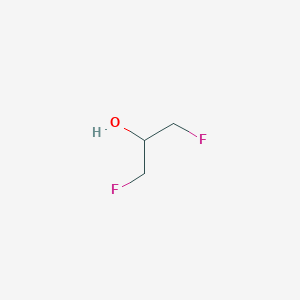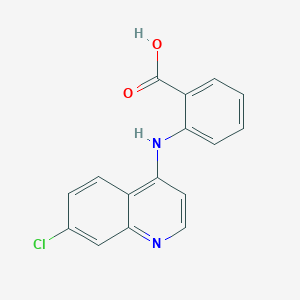
Glafenic acid
描述
Glafenic acid, chemically known as 2-[(7-chloro-4-quinolinyl)amino]benzoic acid, is a non-narcotic analgesic agent. It is primarily used for the treatment of pain. due to severe liver toxicity and a high incidence of anaphylaxis, its use has been limited and it has been withdrawn from the market in many countries .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glafenic acid involves the esterification of 2-[(7-chloro-4-quinolinyl)amino]benzoic acid with 2,3-dihydroxypropyl. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Types of Reactions:
Reduction: The quinoline nitrogen of this compound can be reduced to its N-oxide form.
Substitution: The compound can undergo substitution reactions, especially at the chloro group on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxidases such as horseradish peroxidase and myeloperoxidase.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of the quinoline nitrogen.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide.
Major Products Formed:
Hydroxythis compound: Formed through oxidation of the benzene ring.
N-oxide: Formed through the reduction of the quinoline nitrogen.
科学研究应用
Glafenic acid has been extensively studied for its analgesic properties. It has been used in various research studies to understand its bioactivation pathways and the metabolic enzymes involved. The compound has also been used in studies related to liver toxicity and anaphylaxis . Additionally, this compound is used in proteomics research due to its biochemical properties .
作用机制
Glafenic acid exerts its analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound targets the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to a decrease in pain and inflammation.
相似化合物的比较
Mefenamic acid: Another non-steroidal anti-inflammatory drug (NSAID) with similar analgesic properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic effects.
Uniqueness of Glafenic Acid: this compound is unique due to its specific chemical structure, which includes a quinoline ring and a chloro group. This structure contributes to its distinct bioactivation pathways and the formation of unique metabolites such as hydroxythis compound and N-oxide .
属性
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGKUISLUERQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146462 | |
| Record name | Glafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10440-42-3 | |
| Record name | Glafenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of glafenic acid and its relationship to its analgesic properties?
A1: While this compound is a major active metabolite of the analgesic drug glafenine, its specific mechanism of action and contribution to the analgesic effects are not fully elucidated in the provided research papers. Further studies are needed to determine if this compound possesses inherent analgesic properties or acts as an active metabolite contributing to the overall efficacy of glafenine.
Q2: How does this compound interact with human serum albumin (HSA) and what is the significance of this interaction?
A: this compound exhibits strong binding affinity to HSA, specifically at the warfarin/azapropazone binding site. [] This interaction is significant because it influences the drug's distribution, free drug concentration, and potential for drug-drug interactions. In contrast, floctafenic acid, a related compound, binds to both warfarin/azapropazone and benzodiazepine sites on HSA. [] This difference in binding characteristics highlights the impact of subtle structural variations on drug-protein interactions.
Q3: Can this compound form calculi in the body, and if so, under what circumstances?
A: Yes, this compound has been found to contribute to the formation of renal pelvis stones, particularly in patients under prolonged treatment with glafenine. [] Two case studies revealed that this compound, along with calcium oxalate and proteins, formed the composition of these calculi. [] This finding suggests a potential risk associated with long-term glafenine use and highlights the importance of monitoring patients for potential complications.
Q4: How is this compound metabolized and what are the implications for potential toxicity?
A: Research indicates that this compound can undergo bioactivation in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19 and CYP2D6 enzymes. [] This bioactivation process generates electrophilic iminoquinone species that can react with glutathione, forming GSH adducts. [] The formation of these reactive metabolites suggests a possible mechanism for glafenine-induced liver toxicity observed in some patients.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound?
A5: Various analytical methods have been developed for the analysis of this compound. These include:
- Infrared (IR) Spectrophotometry: This technique allows for the identification of this compound and its metabolites in biological samples, such as renal calculi. [, ]
- High Performance Liquid Chromatography (HPLC): HPLC coupled with suitable detectors enables the separation and quantification of this compound in biological matrices like plasma. []
- Spectrophotometry and Spectrofluorimetry: These methods can be used in combination with techniques like the H-point standard additions method for the simultaneous determination of glafenine and this compound in mixtures. []
Q6: How does cirrhosis affect the pharmacokinetics of glafenine and this compound?
A: Cirrhosis significantly alters the pharmacokinetic parameters of both glafenine and this compound. [] In patients with cirrhosis, glafenine absorption is delayed and the hepatic "first-pass" effect is reduced, leading to higher plasma concentrations of glafenine. [] Additionally, the elimination half-life of both glafenine and this compound is prolonged in cirrhotic patients. [] These findings emphasize the need for dosage adjustments in patients with liver impairment to avoid potential toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)



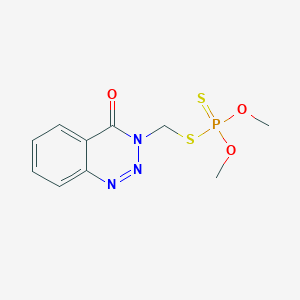
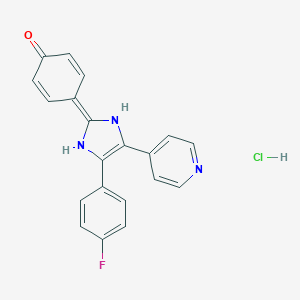
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
